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Abstract
N-Methylflindersine, a quinoline alkaloid found in several plant species of the Rutaceae

family, has garnered interest for its diverse biological activities, including insect antifeedant

properties and the inhibition of superoxide production. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, synthesis, and

known biological activities of N-Methylflindersine. Detailed methodologies for key experiments

are described, and relevant biological pathways are visualized to facilitate a deeper

understanding of its mechanism of action. All quantitative data are summarized in structured

tables for ease of reference.

Chemical Structure and Identification
N-Methylflersine is a heterocyclic compound featuring a pyrano[3,2-c]quinoline core. The

systematic IUPAC name for this compound is 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one.[1] Its

chemical structure is characterized by a fusion of a quinolinone system with a dimethylpyran

ring.

Table 1: Chemical Identification of N-Methylflindersine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b118510?utm_src=pdf-interest
https://www.benchchem.com/product/b118510?utm_src=pdf-body
https://www.benchchem.com/product/b118510?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/72819
https://www.benchchem.com/product/b118510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name 2,2,6-trimethylpyrano[3,2-c]quinolin-5-one[1]

Molecular Formula C₁₅H₁₅NO₂[1]

CAS Number 50333-13-6[1]

SMILES
CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)

C[1]

InChIKey RJZFGBNKPOVCHQ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties
The physicochemical properties of N-Methylflindersine are summarized in Table 2. These

properties are crucial for its handling, formulation, and analysis.

Table 2: Physicochemical and Spectroscopic Data of N-Methylflindersine
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Property Value

Molecular Weight 241.28 g/mol [1]

Appearance Solid powder

Melting Point 85 °C

Boiling Point (Predicted) 365.8 ± 42.0 °C

Density (Predicted) 1.22 ± 0.1 g/cm³

pKa (Predicted) 0.40 ± 0.40

¹³C NMR (CDCl₃, δ)

Data not explicitly found, but expected to show

characteristic peaks for the quinoline and pyran

rings, as well as the methyl groups.

Mass Spectrometry (EI-MS)
m/z 241 (M+), 226, 198, 185, 170, 154, 142,

128, 115, 102[1]

IR Spectroscopy (KBr, cm⁻¹)

Specific data not found. Expected characteristic

peaks for C=O (quinolinone), C-O-C (pyran),

aromatic C=C, and C-H stretching and bending

vibrations.

UV-Vis Spectroscopy (λmax)

Specific data not found. The quinoline

chromophore is expected to exhibit

characteristic absorption bands in the UV

region.

Synthesis
N-Methylflindersine is a natural product that can be isolated from various plant species,

including those from the Zanthoxylum and Fagara genera.[1] While total synthesis of N-
Methylflindersine has been a subject of research, a common strategy for constructing the

pyrano[3,2-c]quinolin-5-one core involves the condensation of a 4-hydroxyquinolin-2-one

derivative with 3-methylbut-2-enal.

General Synthetic Approach: Condensation Reaction
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A plausible synthetic route to the core structure of N-Methylflindersine is outlined below. This

approach is based on established methods for the synthesis of related pyranoquinolinone

alkaloids.

Starting Materials

Reaction Product

4-hydroxy-1-methylquinolin-2-one

Condensation
(e.g., Pechmann or similar)

3-methylbut-2-enal

Pyrano[3,2-c]quinolin-5-one core

Click to download full resolution via product page

Caption: General synthetic workflow for the pyrano[3,2-c]quinolin-5-one core.

Experimental Protocol: Synthesis of the Pyrano[3,2-
c]quinolin-5-one Core
Materials:

4-hydroxy-1-methylquinolin-2(1H)-one

3-methylbut-2-enal (senecialdehyde)

Lewis acid catalyst (e.g., BF₃·OEt₂) or a dehydrating agent

Anhydrous solvent (e.g., dioxane, toluene)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one in an anhydrous solvent under an

inert atmosphere, add the Lewis acid catalyst or dehydrating agent.
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Add 3-methylbut-2-enal dropwise to the reaction mixture at room temperature.

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench the reaction by

adding water or a saturated aqueous solution of sodium bicarbonate.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate,

dichloromethane).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane-ethyl acetate gradient) to afford the desired pyrano[3,2-c]quinolin-5-one

derivative.

Biological Activities and Experimental Protocols
N-Methylflindersine has been reported to exhibit several biological activities, most notably as

an insect antifeedant and as an inhibitor of superoxide production.

Inhibition of Superoxide Production
N-Methylflindersine has been shown to inhibit the production of superoxide radicals. This

activity is significant as excessive superoxide production is implicated in various pathological

conditions, including inflammation and neurodegenerative diseases.

This protocol describes a common method to assess the superoxide scavenging activity of a

compound using the nitroblue tetrazolium (NBT) reduction assay.
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Assay Setup

Reaction Steps

Measurement

Data Analysis

Prepare Reagents:
- N-Methylflindersine solution

- PMS (Phenazine methosulfate)
- NADH

- NBT (Nitroblue tetrazolium)
- Phosphate buffer

Mix Reagents in wells:
Buffer + NBT + NADH + N-Methylflindersine

Initiate reaction with PMS

Incubate at room temperature

Measure absorbance at 560 nm
(Formation of formazan)

Calculate percentage inhibition

Click to download full resolution via product page

Caption: Workflow for the NBT superoxide scavenging assay.

Materials:
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N-Methylflindersine (dissolved in a suitable solvent, e.g., DMSO)

Phosphate buffer (e.g., 100 mM, pH 7.4)

Nitroblue tetrazolium (NBT) solution

Reduced nicotinamide adenine dinucleotide (NADH) solution

Phenazine methosulfate (PMS) solution

Procedure:

In a 96-well microplate, add the phosphate buffer, NBT solution, and NADH solution to each

well.

Add different concentrations of N-Methylflindersine to the test wells. Add the solvent as a

control.

Initiate the reaction by adding PMS solution to all wells.

Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes).

Measure the absorbance of the reaction mixture at 560 nm using a microplate reader. The

absorbance is due to the formation of formazan from the reduction of NBT by superoxide

radicals.

The percentage inhibition of superoxide generation is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Potential Signaling Pathways
While specific signaling pathways directly modulated by N-Methylflindersine have not been

extensively elucidated, its ability to inhibit superoxide production suggests potential interactions

with pathways sensitive to redox status.

Hypothetical Involvement in NF-κB and MAPK Signaling
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Reactive oxygen species (ROS), including superoxide, are known to activate pro-inflammatory

signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein

Kinase (MAPK) pathways. By reducing superoxide levels, N-Methylflindersine could

potentially attenuate the activation of these pathways, leading to anti-inflammatory effects.

Cellular Stimuli
(e.g., Inflammation, Stress)

Increased ROS
(Superoxide) Production

NF-κB Pathway Activation MAPK Pathway Activation

N-Methylflindersine

Inhibits

Pro-inflammatory Gene Expression
(Cytokines, Chemokines)

Click to download full resolution via product page

Caption: Hypothetical mechanism of N-Methylflindersine's anti-inflammatory action.

Further research is required to validate the direct effects of N-Methylflindersine on these and

other signaling cascades.

Conclusion
N-Methylflindersine is a promising natural product with a well-defined chemical structure and

interesting biological activities. This guide provides a foundational understanding for

researchers and drug development professionals interested in exploring its therapeutic

potential. The provided methodologies for synthesis and biological assays offer a starting point

for further investigation into its mechanism of action and potential applications. Future studies

should focus on elucidating its specific molecular targets and its effects on relevant signaling

pathways to fully understand its pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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